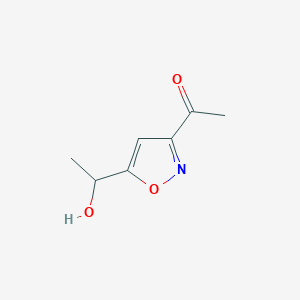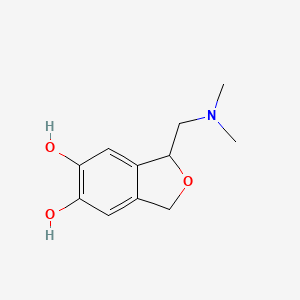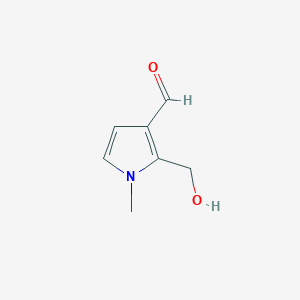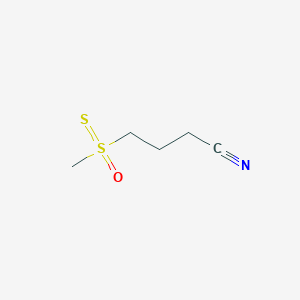
(2-(3-Chlorostyryl)-5-methyloxazol-4-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(3-Chlorostyryl)-5-methyloxazol-4-yl)methanol is an organic compound that belongs to the class of oxazoles It features a chlorostyryl group attached to the oxazole ring, which is further substituted with a methanol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(3-Chlorostyryl)-5-methyloxazol-4-yl)methanol typically involves multi-step organic reactions. One common method is the aldol condensation reaction, where substituted benzaldehydes react with acetone in an alkaline ethanolic solution . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the compound from reaction mixtures.
化学反応の分析
Types of Reactions
(2-(3-Chlorostyryl)-5-methyloxazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The chlorostyryl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols.
科学的研究の応用
Chemistry
In chemistry, (2-(3-Chlorostyryl)-5-methyloxazol-4-yl)methanol is used as a building block for the synthesis of more complex molecules
Biology
The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties . Its ability to interact with biological targets makes it a candidate for drug development and other biomedical applications.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
Industrially, the compound can be used in the production of materials with specific properties, such as polymers and coatings. Its chemical reactivity allows for the modification of material surfaces to achieve desired characteristics.
作用機序
The mechanism by which (2-(3-Chlorostyryl)-5-methyloxazol-4-yl)methanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological activities. For example, it may interact with kinases involved in signaling pathways, thereby modulating cellular responses .
類似化合物との比較
Similar Compounds
(E)-8-(3-Chlorostyryl)caffeine: This compound shares the chlorostyryl group and has been studied for its dual inhibitory effects on A2A receptors and monoamine oxidase B.
(E)-2-(3-(Substitutedstyryl)-5-(substitutedphenyl)-4,5-dihydropyrazol-1-yl)benzo[d]thiazole derivatives: These compounds also feature a styryl group and have shown potential as anti-inflammatory and antimicrobial agents.
Uniqueness
(2-(3-Chlorostyryl)-5-methyloxazol-4-yl)methanol is unique due to its specific substitution pattern on the oxazole ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Conclusion
This compound is a versatile compound with significant potential in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules and materials. Further research into its properties and applications will likely uncover new uses and enhance our understanding of its mechanism of action.
特性
分子式 |
C13H12ClNO2 |
|---|---|
分子量 |
249.69 g/mol |
IUPAC名 |
[2-[(E)-2-(3-chlorophenyl)ethenyl]-5-methyl-1,3-oxazol-4-yl]methanol |
InChI |
InChI=1S/C13H12ClNO2/c1-9-12(8-16)15-13(17-9)6-5-10-3-2-4-11(14)7-10/h2-7,16H,8H2,1H3/b6-5+ |
InChIキー |
UTYRBZUWOBBSTE-AATRIKPKSA-N |
異性体SMILES |
CC1=C(N=C(O1)/C=C/C2=CC(=CC=C2)Cl)CO |
正規SMILES |
CC1=C(N=C(O1)C=CC2=CC(=CC=C2)Cl)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-Methyl-N-[3-(methylsulfanyl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B12875610.png)







![(4,4,4',4',6,6'-Hexamethyl-2,2'-spirobi[chroman]-8,8'-diyl)bis(di-tert-butylphosphine)](/img/structure/B12875657.png)


